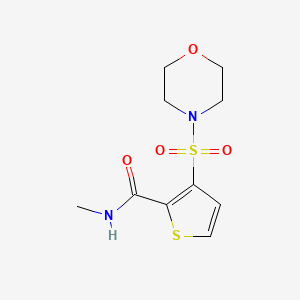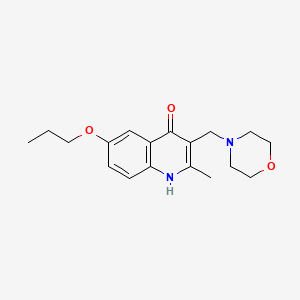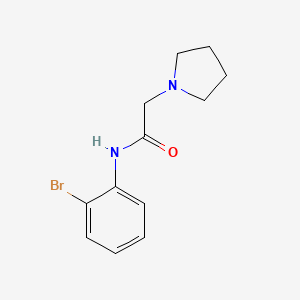![molecular formula C15H12ClFN2O3 B4830863 2-{[2-(3-CHLORO-4-FLUOROPHENOXY)ACETYL]AMINO}BENZAMIDE](/img/structure/B4830863.png)
2-{[2-(3-CHLORO-4-FLUOROPHENOXY)ACETYL]AMINO}BENZAMIDE
描述
2-{[2-(3-Chloro-4-fluorophenoxy)acetyl]amino}benzamide is a synthetic organic compound characterized by the presence of a chlorinated and fluorinated phenoxy group attached to an acetic acid moiety, which is further linked to a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3-Chloro-4-fluorophenoxy)acetyl]amino}benzamide typically involves the following steps:
Preparation of 3-Chloro-4-fluorophenoxyacetic acid: This intermediate can be synthesized by reacting 3-chloro-4-fluorophenol with chloroacetic acid under basic conditions.
Formation of the Acetylated Intermediate: The 3-chloro-4-fluorophenoxyacetic acid is then reacted with acetic anhydride to form the acetylated intermediate.
Amidation Reaction: The acetylated intermediate is subsequently reacted with 2-aminobenzamide under suitable conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-{[2-(3-Chloro-4-fluorophenoxy)acetyl]amino}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated and fluorinated phenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the phenoxy or benzamide moieties.
Reduction Products: Reduced forms of the phenoxy or benzamide moieties.
Hydrolysis Products: 3-Chloro-4-fluorophenoxyacetic acid and 2-aminobenzamide.
科学研究应用
2-{[2-(3-Chloro-4-fluorophenoxy)acetyl]amino}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 2-{[2-(3-Chloro-4-fluorophenoxy)acetyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
3-Chloro-4-fluorophenoxyacetic acid: A precursor in the synthesis of the target compound.
2-{[2-(3-Chloro-2-fluorophenoxy)acetyl]amino}benzamide: A similar compound with a different fluorine position.
N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide: A structurally related compound with different substituents.
Uniqueness
2-{[2-(3-Chloro-4-fluorophenoxy)acetyl]amino}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the phenoxy group enhances its reactivity and potential interactions with biological targets.
属性
IUPAC Name |
2-[[2-(3-chloro-4-fluorophenoxy)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3/c16-11-7-9(5-6-12(11)17)22-8-14(20)19-13-4-2-1-3-10(13)15(18)21/h1-7H,8H2,(H2,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCCUPAXFGDDOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)COC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-allyl-2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4830798.png)
![2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-CYANOPHENYL)ACETAMIDE](/img/structure/B4830799.png)
![methyl 3-({[3-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)benzoate](/img/structure/B4830806.png)
![N-{1-{[(4-methylbenzyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B4830813.png)
![N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4830814.png)
![N-[(5Z)-5-(3-ethoxy-5-iodo-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B4830819.png)
![(5-ETHYL-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B4830825.png)
![6-ethoxy-4-({4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B4830829.png)
![6-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B4830836.png)

![2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-N-(2-thienylmethyl)acrylamide](/img/structure/B4830842.png)

![4-[(ethylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4830864.png)
